

# Phlorizin vs. Gliflozins: A Comparative Analysis of Their Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between xenobiotics and the gut microbiome is a rapidly evolving field of research with significant implications for drug development and therapeutic applications. This guide provides a detailed comparison of the effects of **phlorizin**, a naturally occurring dihydrochalcone, and various synthetic gliflozins—specifically canagliflozin, dapagliflozin, and empagliflozin—on the composition and function of the gut microbiota. The following sections present a synthesis of current experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of their distinct and overlapping impacts.

# Quantitative Comparison of Microbiota and Metabolite Changes

The following tables summarize the key quantitative changes observed in gut microbiota composition and short-chain fatty acid (SCFA) levels following treatment with **phlorizin** and other gliflozins. Data is compiled from various preclinical and clinical studies, and it is important to note that experimental conditions, such as animal models and dosages, may vary between studies.

Table 1: Impact on Gut Microbiota Composition



| Compound      | Host                                                               | Key Findings                                                                                  | Supporting Evidence<br>(Changes in Relative<br>Abundance)                                                                           |
|---------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Phlorizin     | Mice                                                               | Increased microbial diversity; modulated gut microbiota structure towards a healthy state.[1] | † Akkermansia<br>muciniphila, †<br>Prevotella[1]                                                                                    |
| Mice          | Increased abundance of beneficial bacteria. [2]                    | ↑ Lactobacillus, ↑<br>Bacteroides, ↑<br>Akkermansia[2]                                        |                                                                                                                                     |
| Mice          | Alleviated colon microbiota disturbance.                           | ↑ Gut microbiota<br>diversity, ↑ Abundance<br>of SCFA-producing<br>bacteria                   |                                                                                                                                     |
| Canagliflozin | Mice                                                               | Altered colonic<br>microbiota<br>composition towards a<br>normal level.[3]                    | ↑ Firmicutes/Bacteroidet es ratio, ↑ Alistipes, ↑ Olsenella, ↑ Alloprevotella, ↓ Mucispirillum, ↓ Helicobacter, ↓ Proteobacteria[3] |
| Mice          | Significantly altered microbiota composition.[4]                   | No specific genera<br>mentioned[4]                                                            |                                                                                                                                     |
| Humans        | Increased relative<br>abundance of SCFA-<br>producing bacteria.[5] | ↑ Lachnospiraceae<br>UCG 004, ↑<br>Bacteroides, ↑<br>Lachnospiraceae<br>NK4A136 group[5]      | _                                                                                                                                   |
| Dapagliflozin | Rats                                                               | Enriched<br>Proteobacteria<br>(especially                                                     | ↑ Proteobacteria<br>(Desulfovibrionaceae),<br>No change in                                                                          |



|               |                                                                                                                                                   | Desulfovibrionaceae);<br>did not increase<br>Lactobacillaceae and<br>Bifidobacteriaceae.[6]                                                   | Lactobacillaceae and Bifidobacteriaceae[6]                                                               |
|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Mice          | Reversed the increase in Firmicutes and decrease in Bacteroidetes seen in diabetic nephropathy.                                                   | ↓ Firmicutes, ↑<br>Bacteroidetes[7]                                                                                                           |                                                                                                          |
| Humans        | Increased Prevotella, Akkermansia, Collinsella, and Fusobacterium; reduced Bacteroides, Parabacteroides, Subdoligranulum, and Bifidobacterium.[8] | ↑ Prevotella, ↑  Akkermansia, ↑  Collinsella, ↑  Fusobacterium, ↓  Bacteroides, ↓  Parabacteroides, ↓  Subdoligranulum, ↓  Bifidobacterium[8] |                                                                                                          |
| Empagliflozin | Humans                                                                                                                                            | Elevated levels of<br>SCFA-producing<br>bacteria; reduced<br>harmful bacteria.[9]<br>[10]                                                     | ↑ Roseburia, ↑ Eubacterium, ↑ Faecalibacterium, ↓ Escherichia-Shigella, ↓ Bilophila, ↓ Hungatella[9][10] |
| Mice          | Increased species diversity; reduced Firmicutes/Bacteroide s ratio.                                                                               | ↓<br>Firmicutes/Bacteroidet<br>es ratio                                                                                                       |                                                                                                          |

Table 2: Impact on Short-Chain Fatty Acid (SCFA) Production



| Compound      | Host                         | Effect on Total<br>SCFAs                                                       | Specific SCFA<br>Changes     |
|---------------|------------------------------|--------------------------------------------------------------------------------|------------------------------|
| Phlorizin     | Mice                         | Dramatically increased.[1]                                                     | Especially ↑ Butyric acid[1] |
| Mice          | Increased.[11]               | Not specified                                                                  |                              |
| Mice          | Significantly increased.[12] | Not specified                                                                  | _                            |
| Canagliflozin | Mice                         | Significantly increased.[4]                                                    | Not specified                |
| Dapagliflozin | -                            | Data not available                                                             | -                            |
| Empagliflozin | Humans                       | Implied increase due<br>to increase in SCFA-<br>producing bacteria.[9]<br>[10] | Not directly measured        |

### **Experimental Protocols**

Understanding the methodologies employed in the cited studies is crucial for interpreting the data accurately. Below are summaries of the experimental protocols from key studies.

### Phlorizin Study Protocol (Based on Zhang et al., 2016)[1]

- Animal Model: 16 obese mice with type 2 diabetes (db/db) and 8 control mice (db/+).
- Grouping:
  - Diabetic group treated with phlorizin (DMT group)
  - Vehicle-treated diabetic group (DM group)
  - Normal control group (CC group)
- Intervention: Phlorizin was administered by intragastric administration for 10 weeks.



- Sample Collection: Fecal samples were collected for SCFA analysis and gut microbiota composition analysis.
- Microbiota Analysis: 16S rRNA gene denaturing gradient gel electrophoresis (DGGE) and quantitative PCR were used to determine changes in the microbiome composition.

## Canagliflozin Study Protocol (Based on Mishima et al., 2018)[5]

- Animal Model: Adenine-induced renal failure mice.
- Intervention: Canagliflozin (10 mg/kg) was administered orally for two weeks.
- Sample Collection: Cecal contents were collected for microbiota and SCFA analysis.
- Microbiota Analysis: The composition of the cecal microbiota was analyzed.

## Dapagliflozin Study Protocol (Based on Chen et al., 2020)[7]

- Animal Model: Male Sprague Dawley rats (4 weeks old).
- Induction of Diabetes: High-fat diet for 8 weeks followed by a single dose of streptozotocin (STZ) injection (30 mg/kg, i.p).
- Grouping:
  - Normal saline control
  - Metformin (215.15 mg/kg/day)
  - Dapagliflozin (1 mg/kg/day)
- Intervention: Intragastric infusion for 4 weeks.
- Sample Collection: Fecal samples were collected.
- Microbiota Analysis: 16S ribosomal RNA gene sequencing.



## Empagliflozin Study Protocol (Based on Deng et al., 2022)[10][11]

- Study Design: Randomized, open-label, 3-month, 2-arm clinical trial.
- Participants: 76 treatment-naïve patients with T2DM and risk factors for cardiovascular disease.
- Grouping:
  - Empagliflozin (10 mg/day)
  - Metformin (1700 mg/day)
- Sample Collection: Fecal samples for gut microbiota analysis and plasma samples for metabolomics.
- Microbiota Analysis: 16S rRNA gene sequencing.

## Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows associated with the effects of **phlorizin** and gliflozins on the gut microbiota.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of canagliflozin on gut microbiota and metabolites in type 2 diabetic mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phlorizin ameliorates cognitive and behavioral impairments via the microbiota-gut-brain axis in high-fat and high-fructose diet-induced obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Microbiota | Pharmacological modulation of the diabetic gut microbiome with gliflozin drugs:new insights for therapeutic targeting | springermedicine.com [springermedicine.com]
- 8. Phlorizin Alleviates Depression-like Behaviors via Gut Microbiota Reprogramming-Induced Methionine to Inhibit Neuroinflammation in Mice Hippocampus PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dapagliflozin Modulates the Fecal Microbiota in a Type 2 Diabetic Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Phlorizin vs. Gliflozins: A Comparative Analysis of Their Impact on Gut Microbiota]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677692#assessing-the-impact-of-phlorizin-on-gut-microbiota-compared-to-other-gliflozins]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com